molecular formula C20H22N6O3 B2460150 N4-(3,4-dimethylphenyl)-N2-(4-ethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine CAS No. 676157-32-7

N4-(3,4-dimethylphenyl)-N2-(4-ethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B2460150
CAS No.: 676157-32-7
M. Wt: 394.435
InChI Key: MYXUQRPXIDGITJ-UHFFFAOYSA-N
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Description

N4-(3,4-dimethylphenyl)-N2-(4-ethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is a useful research compound. Its molecular formula is C20H22N6O3 and its molecular weight is 394.435. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis and Hydrogen Bonding

Research into the crystal structures of pyrimidine derivatives has revealed intricate hydrogen bonding patterns, offering insights into their potential for forming supramolecular assemblies. For instance, studies on pyrimethaminium benzenesulfonate and aminopyrimidine derivatives have showcased the formation of bimolecular ring motifs and base pairing, suggesting applications in crystal engineering and drug design (Balasubramani, Muthiah, & Lynch, 2007).

Photopolymerization Initiators

Pyrimidine derivatives have been explored as photoinitiators in polymerization processes. A study introduced an alkoxyamine bearing a chromophore group linked to the aminoxyl function, capable of initiating nitroxide-mediated photopolymerization under UV irradiation, suggesting applications in materials science (Guillaneuf et al., 2010).

Electronic Devices and Negative Differential Resistance

The inclusion of nitroamine redox centers in molecular electronic devices has demonstrated significant on-off ratios and negative differential resistance, pointing towards applications in electronic circuitry and memory storage devices (Chen, Reed, Rawlett, & Tour, 1999).

Coordination Chemistry and Metal Complexes

Pyrimidine and its derivatives play a critical role in coordination chemistry, forming complexes with metals that could be essential for catalysis, environmental remediation, or as functional materials in electronic and photonic devices (Collomb & Deronzier, 2006).

Synthetic Chemistry and Reactivity

The synthesis and reactivity of nitropyrimidinones have been explored, revealing novel pathways for generating polyfunctionalized pyridones and functionalized enamines. Such reactivity profiles suggest the utility of pyrimidine derivatives in developing new synthetic routes and methodologies in organic chemistry (Nishiwaki, Matsushima, Chatani, Tamura, & Ariga, 2004).

Properties

IUPAC Name

4-N-(3,4-dimethylphenyl)-2-N-(4-ethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3/c1-4-29-16-9-7-14(8-10-16)23-20-24-18(21)17(26(27)28)19(25-20)22-15-6-5-12(2)13(3)11-15/h5-11H,4H2,1-3H3,(H4,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXUQRPXIDGITJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=C(C(=N2)NC3=CC(=C(C=C3)C)C)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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